molecular formula C14H12O3 B1584769 4-(4-Methylphenoxy)benzoic acid CAS No. 21120-65-0

4-(4-Methylphenoxy)benzoic acid

Cat. No.: B1584769
CAS No.: 21120-65-0
M. Wt: 228.24 g/mol
InChI Key: DCDYPMNXCDXNJZ-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3. It is also known as 4-(p-Tolyloxy)benzoic acid. This compound is characterized by the presence of a benzoic acid moiety substituted with a 4-methylphenoxy group. It is a white to off-white crystalline solid with a melting point of approximately 178-182°C .

Scientific Research Applications

4-(4-Methylphenoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

“4-(4-Methylphenoxy)benzoic acid” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Skin Sens. 1 according to the GHS classification . It is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(4-Methylphenoxy)benzoic acid involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of potassium t-butoxide and copper as a catalyst. The reaction is carried out in dry dimethylsulfoxide under nitrogen atmosphere at 210°C for 18 hours. The product is then extracted with chloroform and purified by acidification with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.

    Esterification: Acid catalysts like sulfuric acid or hydrochloric acid in the presence of an alcohol.

    Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products:

    Esterification: Formation of esters such as methyl 4-(4-methylphenoxy)benzoate.

    Reduction: Formation of 4-(4-methylphenoxy)benzyl alcohol.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)benzoic acid involves its interaction with specific molecular targets. For example, as a phenoxy compound, it may inhibit enzymes like acetyl-CoA carboxylase, affecting metabolic pathways in plants and microorganisms . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenoxy)benzoic acid
  • 4-(4-Chlorophenoxy)benzoic acid
  • 4-(4-Bromophenoxy)benzoic acid

Comparison: 4-(4-Methylphenoxy)benzoic acid is unique due to the presence of the methyl group on the phenoxy moiety, which can influence its reactivity and interactions. Compared to its analogs with different substituents (e.g., methoxy, chloro, bromo), the methyl group provides distinct steric and electronic effects, potentially altering its chemical behavior and biological activity .

Properties

IUPAC Name

4-(4-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYPMNXCDXNJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303263
Record name 4-(4-Methylphenoxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21120-65-0
Record name 21120-65-0
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Record name 4-(4-Methylphenoxy)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)benzoic acid
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Synthesis routes and methods I

Procedure details

To a solution of 4.36 g of 4-methyl-phenol in 70 ml of dry dimethylsulfoxide under nitrogen with stirring is added 9.0 g of potassium t-butoxide. After stirring for 15 minutes, 0.1 g of copper metal is added followed by 10.0 g of 4-iodobenzoic acid. The reactants are stirred under nitrogen while heating at 210° C. for 18 hours. The cooled reaction mixture is extracted with chloroform (2×900 ml) and the remaining water acidified with 2N HCl (pH=3) with ice bath cooling, to give 8.1 g of the desired product. MS(M+H=229.0)
Quantity
4.36 g
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reactant
Reaction Step One
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70 mL
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solvent
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9 g
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reactant
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10 g
Type
reactant
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Name
copper
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

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[Cu]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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